(3-Nitrophenyl)-thiophen-2-ylmethanone
Description
(3-Nitrophenyl)-thiophen-2-ylmethanone is a methanone derivative featuring a thiophene ring linked to a 3-nitrophenyl group. The nitro substituent at the meta position on the phenyl ring and the thiophene moiety contribute to its electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its structure allows for diverse interactions, including π-π stacking, hydrogen bonding (via the nitro group), and hydrophobic interactions, which are critical for biological activity and material applications.
Properties
CAS No. |
7499-69-6 |
|---|---|
Molecular Formula |
C11H7NO3S |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
(3-nitrophenyl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C11H7NO3S/c13-11(10-5-2-6-16-10)8-3-1-4-9(7-8)12(14)15/h1-7H |
InChI Key |
KMSMPSLCVVLOQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
4-(3-Nitrophenyl)thiazol-2-ylhydrazones
- Structure : Replaces the thiophene ring with a thiazole ring and includes a hydrazone linker.
- Activity: Exhibits potent hMAO-B inhibition (IC₅₀ in nanomolar range) and antioxidant properties. The hydrazone linker and thiazole ring enhance selectivity for hMAO-B over other isoforms, attributed to electronic effects and steric compatibility with the enzyme’s active site .
- Physicochemical Properties : Predicted to penetrate the blood-brain barrier (CNS penetration), critical for neurodegenerative disease (NDD) therapeutics.
Methanone, (2-methyl-1H-indol-3-yl)(3-nitrophenyl)-
- Structure : Substitutes thiophene with a 2-methylindole ring.
- Synthesis : Achieved with a reference yield of 64%, indicating moderate synthetic accessibility .
- Implications : The indole system’s larger aromatic surface area may improve binding to hydrophobic pockets in biological targets but reduce solubility compared to thiophene derivatives.
(E)-1-(2,6-Dimethylimidazo[1,2-α]pyridin-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one
- Structure: Features an imidazopyridine core conjugated to 3-nitrophenyl via a chalcone-like enone linker.
- Activity : Targets STAT3 phosphorylation, a key pathway in cancer and inflammation. The extended conjugation system enhances interaction with kinase domains .
Functional Group Variations
3-Acetyl-2-methyl-5-phenylthiophene
- Structure: Replaces the methanone group with an acetyl substituent and adds methyl/phenyl groups on the thiophene ring.
- Implications: The acetyl group may reduce electrophilicity compared to the methanone, altering reactivity in nucleophilic additions or binding interactions .
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
- Structure : Incorporates a hydroxypyrrolidinyl group instead of the 3-nitrophenyl moiety.
- Activity : The hydroxyl group and stereochemistry (R-configuration) likely enhance hydrogen bonding and chiral recognition in receptor binding, useful in enantioselective catalysis or drug design .
Nitroaryl Positional Isomers
1-(2-Amino-6-nitrophenyl)ethanone
- Structure: Nitro group at the para position relative to an amino group on the phenyl ring.
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